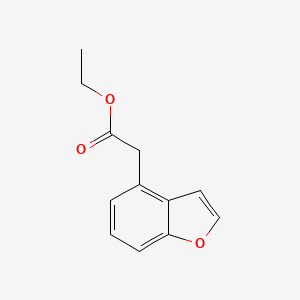

Ethyl 2-(1-benzofuran-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(1-benzofuran-4-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. . This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring.

Wirkmechanismus

Target of Action

Ethyl 2-(1-benzofuran-4-yl)acetate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes .

Mode of Action

For instance, some benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This interaction results in changes in heart rhythm, making these compounds potentially useful in treating certain heart conditions .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways. For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines, thereby participating in the treatment of inflammation . Other benzofuran compounds have demonstrated anti-cancer activity against the human ovarian cancer cell line A2780 .

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of sodium ion influx in heart cells, it could potentially help regulate heart rhythm and treat certain heart conditions . If it affects the production of pro-inflammatory cytokines, it could potentially have anti-inflammatory effects .

Biochemische Analyse

Biochemical Properties

Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran compounds have shown significant inhibitory effects on Src kinase .

Cellular Effects

Benzofuran compounds have been shown to have anticancer activity against the human ovarian cancer cell line A2780 .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Vorbereitungsmethoden

The synthesis of Ethyl 2-(1-benzofuran-4-yl)acetate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction leads to the formation of this compound through a cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Ethyl 2-(1-benzofuran-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(1-benzofuran-4-yl)acetate can be compared with other benzofuran derivatives such as:

2-Benzoylbenzo[b]furan: Known for its biological activities and used in medicinal chemistry.

Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): Naturally occurring compounds with similar structural features and biological activities.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Biologische Aktivität

Ethyl 2-(1-benzofuran-4-yl)acetate is a compound that has garnered attention in recent years due to its notable biological activities. This article explores its biological properties, including its anti-tumor, antibacterial, and antioxidant effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities. The molecular formula of the compound is C12H12O3, and it features an ester functional group that plays a crucial role in its biological activity.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and cervical cancer cells.

The compound induces apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest at the G1/S phase, leading to reduced proliferation rates. For example, in HeLa cells, a study reported a G1/S phase arrest of 51.23% compared to control cells .

- Apoptosis Induction : The compound significantly increases the percentage of cells in the pre-G1 phase, indicative of early apoptosis. In HeLa cells, exposure resulted in 24.71% of cells entering this phase after 48 hours .

Data Summary

| Cell Line | G1/S Phase Arrest (%) | Pre-G1 Phase Apoptosis (%) |

|---|---|---|

| HeLa | 51.23 | 24.71 |

| Control | 42.99 | 1.95 |

Antibacterial Activity

This compound also demonstrates antibacterial properties. It has been evaluated against various bacterial strains with promising results.

Antimicrobial Efficacy

The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential therapeutic applications. The compound has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in cells.

Mechanistic Insights

Research indicates that the presence of the benzofuran ring enhances the electron-donating ability of the compound, thereby increasing its antioxidant capacity .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound significantly reduces cell viability in cancer cell lines while sparing normal cells at lower concentrations .

- Antimicrobial Studies : The compound was tested against clinical isolates, showing effective inhibition comparable to standard antibiotics .

- Apoptosis Mechanism Investigation : Flow cytometry analyses revealed that this compound activates caspases involved in the apoptotic pathway, confirming its role as an apoptosis inducer .

Eigenschaften

IUPAC Name |

ethyl 2-(1-benzofuran-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUIGZIFRCAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=COC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.